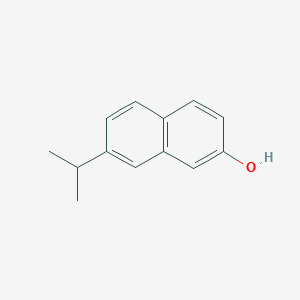
7-(Propan-2-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Propan-2-yl)naphthalen-2-ol is an organic compound with a molecular formula of C13H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the second position and a propan-2-yl group at the seventh position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
7-(Propan-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 7-(Propan-2-yl)naphthalen-2-one or 7-(Propan-2-yl)naphthalene-2-carboxylic acid.
Reduction: Formation of 7-(Propan-2-yl)dihydronaphthalen-2-ol.
Substitution: Formation of 7-(Propan-2-yl)naphthalen-2-yl halides.
科学研究应用
7-(Propan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 7-(Propan-2-yl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Naphthalenol: A simpler derivative of naphthalene with a hydroxyl group at the second position.
2-Naphthalenemethanol: Contains a hydroxymethyl group at the second position.
7-(Propan-2-yl)naphthalen-1-ol: Similar structure but with the hydroxyl group at the first position.
Uniqueness
7-(Propan-2-yl)naphthalen-2-ol is unique due to the specific positioning of the hydroxyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
属性
CAS 编号 |
760179-65-5 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC 名称 |
7-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)11-4-3-10-5-6-13(14)8-12(10)7-11/h3-9,14H,1-2H3 |
InChI 键 |
SYKXOPOCSMKJTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)

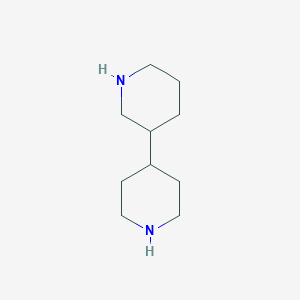

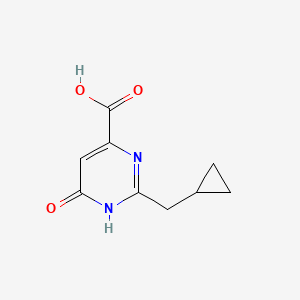
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
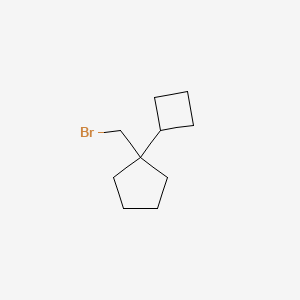
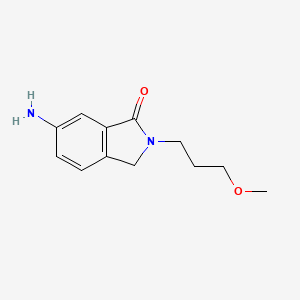
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
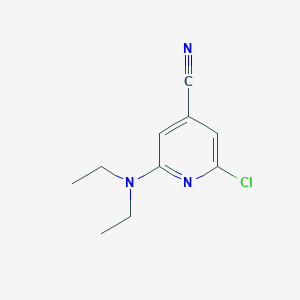



![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
